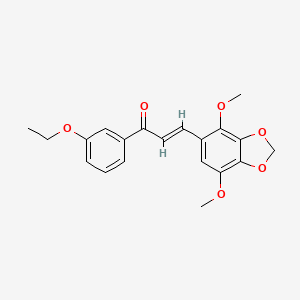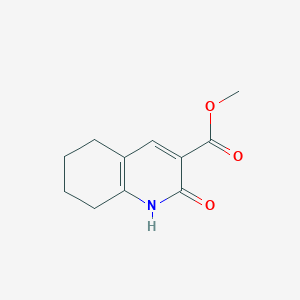![molecular formula C17H15BrN4O2 B11465077 5-(4-Bromophenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11465077.png)
5-(4-Bromophenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromophenyl and morpholine groups in its structure suggests that it may exhibit unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated pyrido[2,3-d]pyrimidine intermediate.
Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine group.
Reduction: Phenyl derivatives from the reduction of the bromophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
作用机制
The mechanism of action of 5-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine group can enhance solubility and bioavailability. The pyrido[2,3-d]pyrimidine core is crucial for the compound’s activity, potentially acting as a scaffold that positions the functional groups for optimal interaction with the target.
相似化合物的比较
Similar Compounds
5-(4-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Contains a methoxyphenyl group instead of a bromophenyl group.
5-(4-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Features a fluorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 5-(4-BROMOPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE imparts unique electronic and steric properties that can influence its biological activity and interactions. The bromine atom can participate in halogen bonding, which may enhance binding affinity to certain targets compared to its chloro, methoxy, or fluoro analogs.
属性
分子式 |
C17H15BrN4O2 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15BrN4O2/c18-12-3-1-11(2-4-12)13-5-6-19-15-14(13)16(23)21-17(20-15)22-7-9-24-10-8-22/h1-6H,7-10H2,(H,19,20,21,23) |
InChI 键 |
JDQRFOWZYWAVEY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11465003.png)
![2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11465007.png)
![2,2',2',6',6'-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4'-piperidine]-5-one](/img/structure/B11465011.png)
![N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11465030.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B11465042.png)
![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B11465047.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11465050.png)
![[3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11465052.png)
![7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11465053.png)
![2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11465055.png)
![[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine](/img/structure/B11465062.png)
![7-(tert-butyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11465063.png)
